molecular formula C14H19NO B11015714 Cinnamamide, N,N-diethyl-alpha-methyl-, (E)-

Cinnamamide, N,N-diethyl-alpha-methyl-, (E)-

Cat. No.: B11015714
M. Wt: 217.31 g/mol
InChI Key: JPSZOUBPWNTIFL-VAWYXSNFSA-N
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Description

H17NO It belongs to the class of cinnamic acid derivatives

    Structure: Cinnamamide consists of a cinnamic acid moiety (a phenyl ring with a vinyl group) attached to an amide functional group.

    Natural Occurrence: While it is not commonly found in nature, cinnamic acid derivatives are present in various plants and exhibit diverse pharmacological activities.

Preparation Methods

Synthetic Routes::

    Ammonolysis Reaction:

Chemical Reactions Analysis

Cinnamamide undergoes various reactions, including:

    Ammonolysis: Formation of cinnamamide from methyl cinnamates and amines.

    Oxidation: Can be oxidized to form cinnamic acid.

    Reduction: Reduction of the double bond in the vinyl group.

    Substitution: Substituents can be introduced on the phenyl ring.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Cinnamamide has been explored in several fields:

Mechanism of Action

The exact mechanism by which cinnamamide exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

Cinnamamide’s uniqueness lies in its combination of cinnamic acid and amide functionalities. Similar compounds include other cinnamic acid derivatives, such as cinnamic acid itself and related analogs.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(E)-N,N-diethyl-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C14H19NO/c1-4-15(5-2)14(16)12(3)11-13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3/b12-11+

InChI Key

JPSZOUBPWNTIFL-VAWYXSNFSA-N

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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